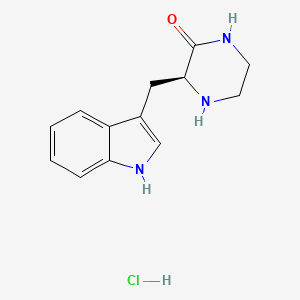

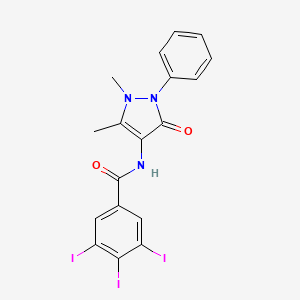

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

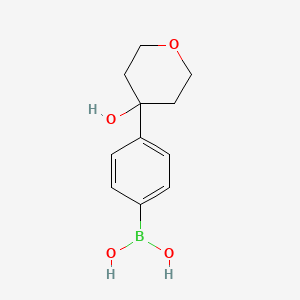

The molecular structure of “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis

The solubility of “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is not available. Its XLogP3, a measure of the compound’s lipophilicity, is 2.7.Applications De Recherche Scientifique

Synthesis and Characterization

The scientific research involving 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide primarily focuses on its synthesis, characterization, and potential applications across various fields, including antimicrobial activity, enzyme inhibition, and as a precursor for further chemical modifications.

Antimicrobial Activity : One study discussed the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, indicating the potential of such sulfonamide derivatives in combating bacterial and fungal infections (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Enzyme Inhibition : The synthesis and evaluation of benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors highlight another research direction. These compounds were found to significantly reduce myocardial infarction size in animal models, showcasing their potential therapeutic applications (H. Oinuma et al., 1991).

Heterocyclic Synthesis : The use of metalated sulfonamides in directed ortho metalation (DoM) methodology for heterocyclic synthesis represents a significant area of research. This approach demonstrates the versatility of sulfonamide derivatives in synthesizing a wide range of heterocyclic compounds, offering new pathways for drug development and chemical synthesis (O. Familoni, 2002).

Anticancer Activity : The synthesis and biological evaluation of novel indenopyridine derivatives, including sulfonamide moieties, for their anticancer activity against breast cancer cell lines, further underscore the importance of sulfonamide derivatives in medicinal chemistry (M. Ghorab, M. Al-Said, 2012).

Safety and Hazards

As mentioned earlier, “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is not intended for human or veterinary use. It is strictly for research or manufacturing use only.

Orientations Futures

While specific future directions for “4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” are not available, the pyrrolidine ring, a key component of this compound, is of great interest in drug discovery . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

4-ethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-14-8-10-17(11-9-14)24(22,23)19-15-5-3-6-16(13-15)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCRQUITONAODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)

![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992320.png)

![2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2992328.png)

![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)